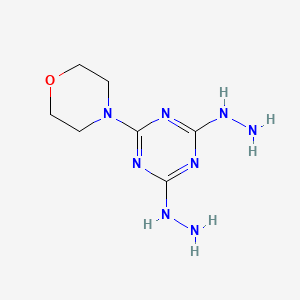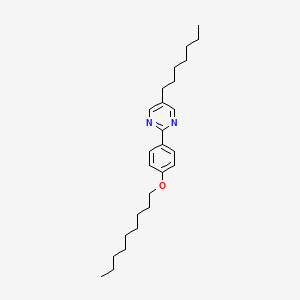
(Z)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a sulfonamide group
Méthodes De Préparation
The synthesis of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include various dichloroaniline derivatives, which share some structural similarities but differ in their specific functional groups and overall reactivity .
This detailed article provides a comprehensive overview of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H12Cl2N4O2S2 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N4O2S2/c19-15-6-1-11(7-16(15)20)17-10-27-18(24-17)12(8-21)9-23-13-2-4-14(5-3-13)28(22,25)26/h1-7,9-10,23H,(H2,22,25,26)/b12-9- |
Clé InChI |
QXKRMZXBHCIKCW-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)

![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)


![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)
